molecular formula C8H11FN2 B12444100 (1-(3-Fluorophenyl)ethyl)hydrazine

(1-(3-Fluorophenyl)ethyl)hydrazine

Cat. No.: B12444100
M. Wt: 154.18 g/mol
InChI Key: MEWIQSYOPGIYOI-UHFFFAOYSA-N
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Description

(1-(3-Fluorophenyl)ethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)ethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Fluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-(3-Fluorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (1-(3-Fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, ultimately influencing the biological activity of the compound.

Comparison with Similar Compounds

  • (1-(4-Fluorophenyl)ethyl)hydrazine
  • (1-(3-Methylphenyl)ethyl)hydrazine
  • (1-(4-Methylphenyl)ethyl)hydrazine

Comparison: Compared to its analogs, (1-(3-Fluorophenyl)ethyl)hydrazine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

1-(3-fluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H11FN2/c1-6(11-10)7-3-2-4-8(9)5-7/h2-6,11H,10H2,1H3

InChI Key

MEWIQSYOPGIYOI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NN

Origin of Product

United States

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